![molecular formula C10H10F3N5O B2603712 1-甲基-3-((7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)脲 CAS No. 2034327-62-1](/img/structure/B2603712.png)

1-甲基-3-((7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

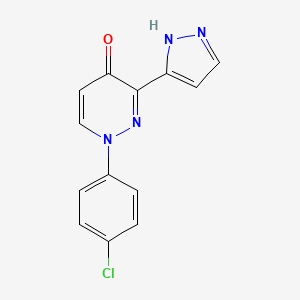

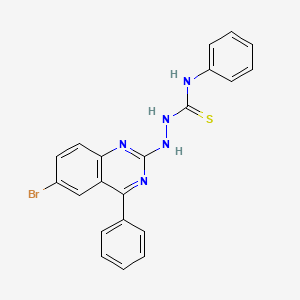

This compound is a chemical substance, which is a white to light yellow crystalline powder . It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Synthesis Analysis

The synthesis of similar compounds involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH is regulated to 6, and impurities are removed to obtain an intermediate product . Further steps involve the addition of chlorobenzene and trifluoroacetic anhydride, heating, and the addition of methanesulfonic acid into the mixed reaction solution . The mixture is then allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH is regulated to 12, and organic phases are separated out, and impurities are removed to obtain another intermediate . Finally, palladium/carbon and an ethanol solution of the intermediate are added under the protection of nitrogen in a high-pressure kettle . After the reaction, the mixture is filtered, washed, and concentrated . The residues are mixed with an ethanol solution of hydrogen chloride, and after the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the final product .Molecular Structure Analysis

The molecule contains a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The trifluoromethyl group in the molecule has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids . Conversely, the trifluoromethyl group lowers the basicity of compounds .科学研究应用

环境和农业应用

- 尿素衍生物因其在环境和农业中的用途而被广泛研究。例如,尿素与甲醛缩合而成的脲醛,已因其在农业中作为缓释肥料的作用而受到关注。脲醛的矿化作用受微生物活动控制,这对于氮的释放和土壤肥力管理至关重要 (Alexander & Helm, 1990).

生物医学研究

- 由于尿素具有独特的氢键合能力,因此在药物设计中发挥着重要作用,使其在创建具有广泛生物活性的低分子化合物中具有价值。尿素衍生物已被用作激酶、NAMPT 和可溶性环氧合酶等生物靶标的调节剂 (Jagtap et al., 2017).

环境毒理学

- 尿素衍生物也因其环境毒理学方面而受到研究。例如,作为季铵盐除草剂的百草枯,因其环境暴露和健康风险而受到关注,这表明了解化学物质的环境和健康影响非常重要 (Tsai, 2013).

储能应用

- 一些研究关注尿素作为可持续能源供应的氢载体的潜力。尿素的属性,例如其无毒性和稳定性,使其成为氢存储和燃料电池应用的有吸引力的候选者 (Rollinson et al., 2011).

作用机制

Target of Action

Compounds with similar structures, such as triazolo[4,3-a]pyrazine derivatives, have been found to interact with a variety of enzymes and receptors .

Mode of Action

It’s worth noting that similar compounds have shown to bind in the biological system with a variety of enzymes and receptors .

Biochemical Pathways

Similar compounds have shown versatile biological activities, indicating that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have shown significant antibacterial activities , suggesting that this compound may also have antimicrobial effects.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .

生化分析

Biochemical Properties

Similar triazolopyridine derivatives have been evaluated for their inhibitory activities toward certain kinases and antiproliferative activities against various cell lines . The nature of these interactions is likely dependent on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

1-methyl-3-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N5O/c1-14-9(19)15-5-8-17-16-7-4-6(10(11,12)13)2-3-18(7)8/h2-4H,5H2,1H3,(H2,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSPFQIHXCOZCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile](/img/structure/B2603632.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2603635.png)

![tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2603638.png)

![2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide](/img/structure/B2603650.png)

![2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2603651.png)

![N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B2603652.png)